N-(cyclopentylideneamino)-2-hydroxybenzamide
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Overview
Description
N’-cyclopentylidene-2-hydroxybenzohydrazide is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 g/mol It is known for its unique structure, which includes a cyclopentylidene group attached to a hydroxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cyclopentylidene-2-hydroxybenzohydrazide typically involves the condensation reaction between cyclopentanone and 2-hydroxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-cyclopentylidene-2-hydroxybenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-cyclopentylidene-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new nucleophiles .
Scientific Research Applications
N’-cyclopentylidene-2-hydroxybenzohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-cyclopentylidene-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N’-cyclopentylidene-2-hydroxybenzohydrazide: Known for its unique structure and reactivity.
N’-cyclohexylidene-2-hydroxybenzohydrazide: Similar structure but with a cyclohexylidene group instead of cyclopentylidene.
N’-cyclopentylidene-2-hydroxybenzohydrazone: Similar structure but with a hydrazone group instead of hydrazide.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
CAS No. |
100135-10-2 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-(cyclopentylideneamino)-2-hydroxybenzamide |
InChI |
InChI=1S/C12H14N2O2/c15-11-8-4-3-7-10(11)12(16)14-13-9-5-1-2-6-9/h3-4,7-8,15H,1-2,5-6H2,(H,14,16) |
InChI Key |
IHEMBCPCLDZDBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC=CC=C2O)C1 |
solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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